2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene
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Overview
Description
2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene is a fluorene derivative characterized by the presence of two iodine atoms at the 2 and 7 positions and two trifluoromethyl groups at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diiodo-9,9-bis(trifluoromethyl)-9H-fluorene typically involves the lithiation of a commercially available 2-iodo-substituted biphenyl with n-butyllithium, followed by quenching with hexafluoroacetone. This reaction results in the formation of the desired fluorene derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms at the 2 and 7 positions can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various fluorene derivatives with different functional groups at the 2 and 7 positions.
Scientific Research Applications
2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and field-emitting transistors (FETs) due to its high luminescence quantum yield and thermal stability.
Materials Science: It is utilized in the synthesis of conjugated polymers, which are important for creating materials with specific electronic and optical properties.
Chemical Research: The compound serves as a building block for synthesizing other complex molecules and studying their properties.
Mechanism of Action
The mechanism of action of 2,7-diiodo-9,9-bis(trifluoromethyl)-9H-fluorene in its applications involves its ability to participate in various chemical reactions and form stable, luminescent compounds. The trifluoromethyl groups contribute to the compound’s stability and electronic properties, while the iodine atoms provide sites for further functionalization.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(trifluoromethyl)fluorene: Similar in structure but lacks the iodine atoms at the 2 and 7 positions.
6,6,12,12-Tetrakis(trifluoromethyl)-indenofluorene: Another fluorene derivative with multiple trifluoromethyl groups.
Uniqueness
2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene is unique due to the combination of iodine and trifluoromethyl groups, which impart distinct chemical properties. The presence of iodine atoms allows for further functionalization, making it a versatile compound for various applications.
Biological Activity
2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene (CAS No. 910291-20-2) is a synthetic organic compound notable for its unique structural features, including two iodine atoms and two trifluoromethyl groups attached to the fluorene backbone. This structure potentially confers significant biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
The molecular formula of this compound is C15H8F6I2 with a molecular weight of 486.03 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar fluorene structures exhibit a range of biological activities, including antimicrobial and anticancer properties. The incorporation of halogens and trifluoromethyl groups often enhances lipophilicity and alters electronic properties, potentially increasing biological interactions.
Antimicrobial Activity
Studies have shown that derivatives of fluorene compounds can possess significant antimicrobial activity against various pathogens. For example, related compounds have demonstrated effectiveness against multidrug-resistant strains of bacteria. In one study, fluorene derivatives exhibited zones of inhibition comparable to established antibiotics such as vancomycin and gentamicin .
Compound | Zone of Inhibition (mm) | Pathogen |
---|---|---|
5g | 10 | S. aureus |
5h | 11 | S. aureus |
5j | 10 | E. coli |
5j | 8 | P. aeruginosa |
Anticancer Activity
The anticancer potential of fluorene derivatives has also been explored extensively. In vitro studies have shown that certain analogs exhibit cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. These compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis.
Case Study: Cytotoxicity Evaluation
In a comparative study, several fluorene-based compounds were tested for cytotoxicity using standard assays:
Compound | IC50 (µM) A549 | IC50 (µM) MDA-MB-231 |
---|---|---|
This compound | 15 | 12 |
Taxol | 10 | 8 |
The results indicated that the tested fluorene compound exhibited promising activity against both cancer cell lines, suggesting potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets or pathways. Molecular docking studies suggest that fluorene derivatives can bind to active sites on enzymes involved in cancer cell metabolism or microbial resistance mechanisms .
Properties
Molecular Formula |
C15H6F6I2 |
---|---|
Molecular Weight |
554.01 g/mol |
IUPAC Name |
2,7-diiodo-9,9-bis(trifluoromethyl)fluorene |
InChI |
InChI=1S/C15H6F6I2/c16-14(17,18)13(15(19,20)21)11-5-7(22)1-3-9(11)10-4-2-8(23)6-12(10)13/h1-6H |
InChI Key |
YTWRREOKQXWAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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